

# SOLAR-1 Trial Design and Patient Population

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Alpelisib

CAS No.: 1217486-61-7

Cat. No.: S548345

[Get Quote](#)

The trial enrolled 572 postmenopausal women and men with HR-positive, HER2-negative advanced breast cancer whose disease had progressed during or after treatment with an aromatase inhibitor. Patients were assigned to one of two cohorts based on their tumor's **PIK3CA** mutation status (mutant vs. non-mutant), with the primary analysis focused on the 341 patients in the **PIK3CA-mutant cohort** [1] [2] [3].

**Methodology and Protocol** Patients were randomized **1:1** to receive either:

- **Intervention: Alpelisib** (300 mg orally, once daily) plus fulvestrant (500 mg intramuscular injection, on Days 1 and 15 of cycle 1, then Day 1 of each subsequent 28-day cycle) [1] [3].
- **Control:** Placebo plus fulvestrant (on the same schedule) [1] [3].

Stratification factors included the presence of visceral metastases and prior treatment with a CDK4/6 inhibitor [3]. The trial's primary endpoint was **Progression-Free Survival (PFS)** in the PIK3CA-mutant cohort. Key secondary endpoints included Overall Survival (OS), overall response rate, and safety [3].

## Efficacy Outcomes and Quantitative Data

The trial met its primary endpoint, demonstrating a statistically significant improvement in PFS with the **alpelisib** combination [2] [3]. The final analysis of Overall Survival showed a numerical improvement that was not statistically significant per the pre-specified boundary [1] [2].

**Table 1: Primary and Secondary Efficacy Endpoints in the PIK3CA-Mutant Cohort**

| Endpoint                      | Alpelisib + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (HR)            | P-value      |
|-------------------------------|-------------------------|-----------------------|------------------------------|--------------|
| Median PFS (primary endpoint) | 11.0 months [2]         | 5.7 months [2]        | 0.65 [2]                     | 0.00065 [2]  |
| Median OS (final analysis)    | 39.3 months [1]         | 31.4 months [1]       | 0.86 (95% CI, 0.64-1.15) [1] | 0.15 [1]     |
| Median Time to Chemotherapy   | 23.3 months [1]         | 14.8 months [1]       | 0.72 (95% CI, 0.54-0.95) [1] | Not reported |

Subgroup analyses revealed more pronounced benefits for certain patient populations, particularly those with **lung and/or liver metastases**, where the **alpelisib** combination led to a median OS of 37.2 months versus 22.8 months (HR = 0.68) compared to placebo-fulvestrant [1] [2].

## Mechanism of Action: Targeting the PI3K Pathway

**Alpelisib** is an investigational, alpha-specific PI3K inhibitor. Its mechanism and the rationale for its use in SOLAR-1 are based on the role of the PI3K pathway in cancer.

### Experimental Rationale

- **Pathway Role:** The phosphatidylinositol-3-kinase (PI3K) pathway is crucial for regulating cell processes like metabolism, growth, and survival. Hyperactivation of this pathway is common in HR+ advanced breast cancer and is associated with resistance to endocrine therapy, disease progression, and poorer prognosis [3].
- **Molecular Target:** The proteins in the PI3K pathway consist of four isoforms. Approximately 40% of HR+/HER2- advanced breast cancer patients have activating mutations in the **PIK3CA** gene, which encodes the alpha isoform. **Alpelisib** was developed to specifically inhibit this mutated, overactive alpha isoform [3].

The following diagram illustrates the signaling pathway targeted by **alpelisib** and the logical flow of its therapeutic rationale:



[Click to download full resolution via product page](#)

*caption: Mechanism of **alpelisib** in targeting PIK3CA-mutated breast cancer.*

## Safety and Tolerability Profile

With longer follow-up, no new safety signals emerged for the **alpelisib** and fulvestrant combination [1]. The established adverse events (AEs) were generally manageable and consistent with those observed in prior studies. Key AEs of interest included hyperglycemia and rash, which were primarily low-grade [1] [2]. Despite these AEs, the combination maintained patients' quality of life [2].

## Conclusion and Clinical Implications

The SOLAR-1 trial successfully met its primary endpoint, establishing **alpelisib plus fulvestrant** as a standard of care for postmenopausal women and men with **PIK3CA-mutated, HR+/HER2- advanced breast cancer** following progression on an aromatase inhibitor [1] [2] [3]. The results underscore the importance of **PIK3CA mutation testing** to identify patients most likely to benefit from this targeted therapy.

*Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. final overall survival results from SOLAR-1 [pubmed.ncbi.nlm.nih.gov]
2. Final Analysis of SOLAR-1: 8-Month Survival Benefit ... [ascopost.com]
3. - SOLAR of Novartis investigational alpha-specific... | Novartis 1 trial [novartis.com]

To cite this document: Smolecule. [SOLAR-1 Trial Design and Patient Population]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548345#solar-1-trial-design-and-outcomes>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)